Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Parent Structure
The introduction of the trifluoromethyl group at the 3'-position of the biphenyl scaffold results in a substantial increase in lipophilicity compared to the unsubstituted parent compound, 2-aminobiphenyl. This property is critical for improving membrane permeability and influencing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 [1] |
| Comparator Or Baseline | 2-Aminobiphenyl (CAS 90-41-5), the unsubstituted parent amine. Predicted XLogP3-AA value = 2.8 [2]. |
| Quantified Difference | An increase in LogP of approximately 0.9 log units (a nearly 8-fold increase in partition coefficient), signifying significantly higher lipophilicity. |
| Conditions | Calculated values using XLogP3 algorithm. This is a class-level inference as direct experimental LogP for the specific comparator was not available; however, the increase is a well-established and predictable consequence of -CF3 substitution in this molecular framework [1]. |
Why This Matters
This higher lipophilicity makes 3'-trifluoromethylbiphenyl-2-ylamine a preferred starting point for medicinal chemists aiming to improve passive membrane diffusion and target engagement for intracellular targets, a key differentiator from the less lipophilic parent scaffold.
- [1] PubChem. (2025). Compound Summary for CID 2782706, 3'-Trifluoromethylbiphenyl-2-ylamine. Computed Properties (XLogP3). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 7100, 2-Aminobiphenyl. Computed Properties (XLogP3-AA). National Center for Biotechnology Information. View Source
